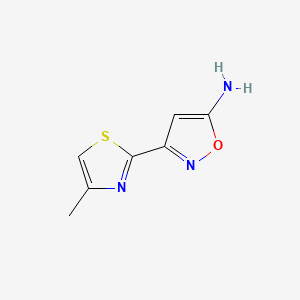
3-(4-Methylthiazol-2-yl)isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of an isoxazole ring substituted with an amino group and a thiazole ring, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-methyl-2-thiazolyl)isoxazole typically involves the reaction of 4-methyl-2-thiazolylamine with isoxazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis of 5-Amino-3-(4-methyl-2-thiazolyl)isoxazole can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems reduces the risk of human error and increases the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(4-methyl-2-thiazolyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted isoxazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, dihydrothiazole derivatives, and various substituted isoxazoles. These products have diverse applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
5-Amino-3-(4-methyl-2-thiazolyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(4-methyl-2-thiazolyl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-3-(2-thiazolyl)isoxazole
- 5-Amino-3-(4-methyl-1,3-thiazolyl)isoxazole
- 5-Amino-3-(4-methyl-2-oxazolyl)isoxazole
Uniqueness
Compared to similar compounds, 5-Amino-3-(4-methyl-2-thiazolyl)isoxazole exhibits unique properties due to the presence of both the thiazole and isoxazole rings. This dual-ring structure enhances its reactivity and allows for a broader range of chemical modifications. Additionally, the methyl group on the thiazole ring provides steric hindrance, influencing the compound’s interaction with biological targets and its overall stability .
Propiedades
Fórmula molecular |
C7H7N3OS |
|---|---|
Peso molecular |
181.22 g/mol |
Nombre IUPAC |
3-(4-methyl-1,3-thiazol-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H7N3OS/c1-4-3-12-7(9-4)5-2-6(8)11-10-5/h2-3H,8H2,1H3 |
Clave InChI |
KKEDKOFBBLYHNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)C2=NOC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



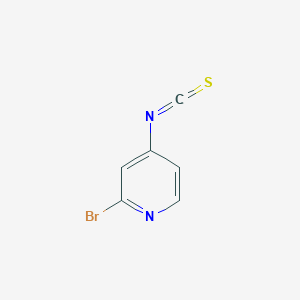
![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)


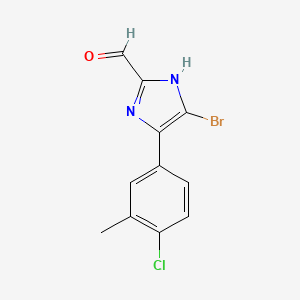

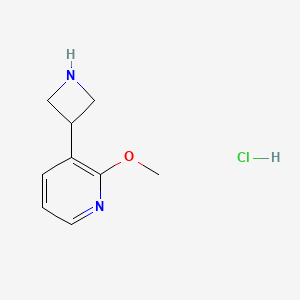
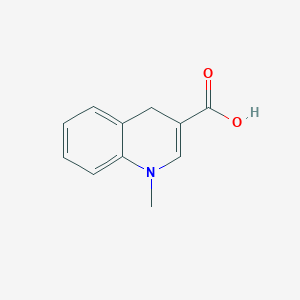
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)
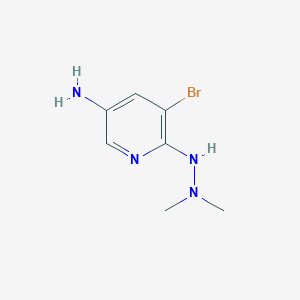

![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)

